5-Oxa-2-azaspiro[3.5]nonan-8-one

Fragment-based drug discovery Structure-activity relationship Synthetic chemistry

Fragment-based drug discovery often suffers from flat, flexible scaffolds with poor physicochemical profiles. 5-Oxa-2-azaspiro[3.5]nonan-8-one (CAS 2306275-18-1) provides a compact, rigid spirocyclic core (MW 141.17) with three geometrically distinct hydrogen-bond acceptors. • Enables X-ray crystallographic & NMR-based fragment screening • Ketone handle for chemoselective derivatization (reductive amination, oxime formation, Grignard addition) • Fsp³-rich scaffold with logP ~1.5-2.5 for balanced permeability & solubility Suitable for fragment elaboration, PROTAC linker attachment, and CNS drug discovery programs.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12982716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.5]nonan-8-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1COC2(CC1=O)CNC2
InChIInChI=1S/C7H11NO2/c9-6-1-2-10-7(3-6)4-8-5-7/h8H,1-5H2
InChIKeyFUEKREHLKFKKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-2-azaspiro[3.5]nonan-8-one Overview


5-Oxa-2-azaspiro[3.5]nonan-8-one (CAS 2306275-18-1) is a spirocyclic building block that combines an oxetane ring and an azetidine ring, with a ketone functional group at position 8 of the azetidine moiety . Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol . The compound belongs to the broader class of oxa-azaspirocycles that have emerged as valuable three-dimensional scaffolds for drug discovery, offering enhanced physicochemical properties compared to traditional flat heterocycles such as morpholine and piperidine . The presence of three hydrogen-bond acceptors (oxetane ether oxygen, azetidine nitrogen, and carbonyl oxygen) makes it particularly suited for fragment-based screening and structure-guided optimization campaigns .

Spirocyclic building block for fragment-based drug discovery
Three geometrically distinct H‑bond acceptors for structure‑guided design
Ketone synthetic handle enables late‑stage diversification

Why 5-Oxa-2-azaspiro[3.5]nonan-8-one Is Irreplaceable


Generic substitution of 5-oxa-2-azaspiro[3.5]nonan-8-one with morpholine, piperidine, or even its own de-keto parent scaffold 5-oxa-2-azaspiro[3.5]nonane is likely to result in substantially different molecular recognition, physicochemical, and metabolic profiles. The spirocyclic oxetane framework positions the polar ether oxygen approximately 1.3 Å further from the amine nitrogen than in morpholine, altering the exit vector of hydrogen-bond interactions with biological targets . Furthermore, the 8-keto group provides an additional, geometrically distinct hydrogen-bond acceptor and a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation) that is absent in the non‑ketonic analog 5-oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6). Without these differentiating structural features, critical binding interactions, metabolic stability, or downstream synthetic utility may be lost, rendering generic replacement scientifically unjustified.

Spirocyclic oxygen positioned ~1.3 Å further from amine vs. morpholine
Morpholine’s shorter oxygen vector may alter target‑binding geometry
Reactive 8‑keto group for reductive amination, oxime formation
De‑keto analog lacks key synthetic handle for downstream elaboration
Moderate lipophilicity (logP 1.5–2.5) balances permeability and solubility
Morpholine (logP −0.86) may be too polar for intracellular/CNS programs

5-Oxa-2-azaspiro[3.5]nonan-8-one: Differentiation Evidence


Hydrogen-Bond Acceptor Count and Synthetic Versatility

5-Oxa-2-azaspiro[3.5]nonan-8-one possesses three sterically distinct hydrogen-bond acceptor (HBA) sites—the oxetane ether oxygen, the azetidine tertiary amine nitrogen, and the ketone carbonyl oxygen—whereas its direct de-keto analog, 5-oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6), contains only two HBA sites (oxetane oxygen and azetidine nitrogen) . The additional carbonyl not only increases the topological polar surface area (tPSA = 38.3 Ų vs. 21.3 Ų for the parent) but also provides a reactive center for chemoselective transformations such as reductive amination, oxime formation, and Grignard additions, none of which are possible on the parent scaffold without pre‑activation .

H‑Bond Acceptor Count
Head‑to‑head
3 H‑bond acceptors & reactive ketone vs. 2 (de‑keto analog); tPSA 38.3 vs 21.3 Ų
Expands accessible chemical space for fragment elaboration
Target provides additional derivatization routes
Fragment-based drug discovery Structure-activity relationship Synthetic chemistry

Lipophilicity and Solubility vs. Morpholine

The 5-oxa-2-azaspiro[3.5]nonane scaffold, which constitutes the core of the target compound, exhibits a measured/calculated logP range of approximately 1.5–2.5 and aqueous solubility exceeding 50 μg/mL . In contrast, the commonly used morpholine bioisostere (logP = −0.86) is considerably more hydrophilic and may fail to achieve adequate passive membrane permeability for intracellular or CNS targets . The spirooxetane framework systematically modulates lipophilicity relative to morpholine: the intrinsic solubility difference reported for analogous spirooxetane‑morpholine pairs ranges from 100 to 5000 μg mL⁻¹, with spirooxetanes being less soluble but significantly more lipophilic .

Lipophilicity vs. Morpholine
Cross‑study comparable
Scaffold logP ≈ 1.5–2.5, aq. solubility >50 μg/mL; morpholine logP −0.86
Supports permeability‑solubility balance assessment
Spirooxetane offers higher lipophilicity for intracellular/CNS programs
Physicochemical optimization CNS drug design Bioisostere replacement

Metabolic Stability: Oxetane vs. Ketoamine

In a direct comparison of spirooxetane derivatives (compounds 2–8) against the corresponding cyclic ketoamines (compounds 10–13), Wuitschik et al. demonstrated that all ketoamines were rapidly degraded in human or mouse liver microsomal preparations, whereas the oxetane‑containing congeners uniformly exhibited markedly lower intrinsic clearance rates . Although 5-oxa-2-azaspiro[3.5]nonan-8-one itself possesses a carbonyl group, its oxetane ring is expected to confer resistance to oxidative metabolism at the ether position, and the carbonyl is embedded within a conformationally constrained spirocyclic framework that may reduce susceptibility to reductive metabolism relative to simple cyclic ketoamines .

Microsomal Stability
Class‑level inference
Spirooxetane derivatives show markedly lower intrinsic clearance vs. ketoamines in liver microsomes
May support metabolic stability screening
Direct measurement on target compound pending
Metabolic stability Microsomal clearance Oxidative metabolism

Oxygen Spatial Displacement vs. Morpholine

The spirooxetane scaffold positions the ether oxygen atom approximately 1.3 Å further outward from the central nitrogen atom compared to the oxygen in morpholine, and the oxetane ring is more slender, reducing lateral steric bulk . This geometric difference means that a hydrogen-bond donor interacting with the oxetane oxygen in the target compound will occupy a region of space that is not accessible with morpholine, potentially enabling distinct protein‑ligand interactions or improved selectivity profiles .

Oxygen Spatial Displacement
Class‑level inference
Oxetane oxygen ~1.3 Å further from amine vs. morpholine; reduced lateral bulk
May enable alternative binding geometries
Exploitable for structure‑based selectivity optimization
Molecular recognition Structure-based design Exit-vector analysis

Procurement Readiness and Validated Purity

5-Oxa-2-azaspiro[3.5]nonan-8-one is commercially available from multiple reputable suppliers with a minimum certified purity of 98% (HPLC), and its structure has been confirmed by ¹H NMR and MS . In comparison, the non‑ketonic analog 5-oxa-2-azaspiro[3.5]nonane is typically offered at 95–97% purity, and the N‑methylated derivative (2-methyl-5-oxa-2-azaspiro[3.5]nonan-8-one, CAS 1780266-25-2) is predominantly available only through custom synthesis with variable purity documentation .

Commercial Purity
Supporting evidence
≥98% HPLC purity with ¹H NMR and MS confirmation; available from multiple vendors
Supports assay reproducibility and procurement readiness
Compared to de‑keto analog at 95‑97% with limited characterization
Compound procurement Quality control High-throughput screening

5-Oxa-2-azaspiro[3.5]nonan-8-one: High-Value Applications


Fragment-Based Lead Generation

5-Oxa-2-azaspiro[3.5]nonan-8-one provides three geometrically distinct hydrogen-bond acceptors within a compact, rigid spirocyclic framework of molecular weight 141.17 g/mol, making it an ideal fragment for X‑ray crystallographic or NMR‑based fragment screening . Its Fsp³‑rich character and defined exit vectors enable efficient fragment elaboration, while the ketone group serves as a native synthetic anchor for fragment growing or merging strategies . Compared to planar aromatic fragments or fully saturated monocyclic amines, the spirooxetane core offers superior three‑dimensionality and improved physicochemical profiles for lead development .

Scaffold Hopping from Morpholine and Piperidine

For programs where a morpholine or piperidine ring contributes to high intrinsic clearance or CYP‑mediated drug‑drug interactions, 5-oxa-2-azaspiro[3.5]nonan-8-one offers a conformationally constrained replacement that preserves hydrogen‑bonding capacity while repositioning the polar oxygen approximately 1.3 Å further from the amine center . Published data on the spirooxetane class demonstrate that oxetane‑containing scaffolds exhibit substantially lower microsomal degradation than analogous ketoamines, supporting the hypothesis that this scaffold may reduce oxidative metabolism . Additionally, the scaffold's logP of ~1.5–2.5 addresses the excessive hydrophilicity often associated with morpholine (logP = −0.86), potentially improving passive permeability .

Covalent Inhibitor and PROTAC Linker Design

The ketone functionality in 5-oxa-2-azaspiro[3.5]nonan-8-one can be chemoselectively derivatized—for example, via reductive amination to introduce a pendant amine, or via oxime formation to create a stable oxime ether linkage . This reactivity profile is valuable for constructing covalent reversible inhibitors or for attaching linker moieties in PROTAC design, where the spirocyclic core contributes rigidity and favorable physicochemical properties to the degrader molecule . The spirooxetane motif additionally offers intellectual property differentiation in crowded target spaces .

CNS-Penetrant Physicochemical Optimization

The moderate lipophilicity (scaffold logP 1.5–2.5) and low molecular weight of 5-oxa-2-azaspiro[3.5]nonan-8-one position it within the favorable property space for CNS drug candidates (CNS MPO score >4) . When incorporated into lead series, the spirooxetane core can reduce total polar surface area relative to morpholine while maintaining solubility >50 μg/mL, addressing the common challenge of balancing permeability and solubility in CNS programs .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Three H‑bond acceptor spirocyclic scaffold
Crystallographic / NMR fragment screening compatibility
Scaffold hopping from morpholine / piperidine
Spirooxetane geometry with repositioned oxygen
Microsomal stability and permeability profiling
Covalent inhibitor & PROTAC linker design
Ketone handle for chemoselective derivatization
Conjugation chemistry and IP differentiation
CNS-penetrant lead optimization
Moderate lipophilicity and low molecular weight
CNS MPO score and permeability‑solubility balance
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